molecular formula C18H33NO3 B1598532 N-(2-oxooxolan-3-yl)tetradecanamide CAS No. 98206-80-5

N-(2-oxooxolan-3-yl)tetradecanamide

Cat. No. B1598532
CAS RN: 98206-80-5
M. Wt: 311.5 g/mol
InChI Key: ZQAYHOXXVBVXPZ-UHFFFAOYSA-N
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Description

“N-(2-oxooxolan-3-yl)tetradecanamide” is a chemical compound that is also known as "3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide" . It is a type of N-acyl-amino acid .


Molecular Structure Analysis

The molecular formula of “N-(2-oxooxolan-3-yl)tetradecanamide” is C18H33NO4 . The average mass is 327.465 and the mono-isotopic mass is 327.24096 . The InChI string representation of its structure is InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21) .

Scientific Research Applications

Crystal Structure Analysis

  • Research on compounds related to N-(2-oxooxolan-3-yl)tetradecanamide often focuses on crystal structure analysis. For instance, studies like the one by Närhi, Oilunkaniemi, and Laitinen (2014) have explored the crystal structures of related compounds, providing insights into their molecular configurations and interactions (Närhi, Oilunkaniemi, & Laitinen, 2014).

Electrocatalytic Applications

  • Some derivatives of N-(2-oxooxolan-3-yl)tetradecanamide have been explored for their potential in electrocatalytic applications. Luo et al. (2022) designed derivatives that specifically react with hydrogen peroxide, which is significant for tracking in diseases like Parkinson's (Luo et al., 2022).

Battery Technology

  • Research on the compound's derivatives has also extended to battery technology. Chang, Lee, Kim, and Kim (2002) investigated an electrolyte based on 1,3-dioxolane for lithium-sulfur batteries, highlighting the compound's role in improving energy storage technologies (Chang, Lee, Kim, & Kim, 2002).

Drug Delivery Systems

  • The compound and its derivatives have been considered in the development of drug delivery systems. Zheng et al. (2013) focused on doxorubicin-loaded nanofibers, showing the potential of these compounds in controlled drug release (Zheng et al., 2013).

Enzyme Inhibition Studies

  • Some derivatives have been studied for their potential as enzyme inhibitors. Zhang et al. (2019) explored N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, focusing on their inhibitory effects on xanthine oxidase (Zhang et al., 2019).

Biosensor Development

  • The derivatives of N-(2-oxooxolan-3-yl)tetradecanamide have been used in biosensor development. Karimi-Maleh et al. (2014) developed a biosensor based on a modified carbon paste electrode for determining glutathione and piroxicam (Karimi-Maleh et al., 2014).

Safety And Hazards

The safety data sheet for “N-(2-oxooxolan-3-yl)tetradecanamide” suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous area . It is recommended to consult a physician and show the safety data sheet .

properties

IUPAC Name

N-(2-oxooxolan-3-yl)tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAYHOXXVBVXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404029
Record name N-Myristoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxooxolan-3-yl)tetradecanamide

CAS RN

98206-80-5
Record name N-Myristoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AD Perez - 2021 - search.proquest.com
The host immune system and bacterial cells are known to interact during the human lifetime. Bacteria secrete a wide variety of signaling molecules, known as quorum sensing (QSC) …
Number of citations: 0 search.proquest.com

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